2-Mercaptoimidazole

Corrosion inhibition Pipeline steel Electrochemical impedance spectroscopy

2-Mercaptoimidazole is the preferred ligand for corrosion inhibition (90% IE at 10 ppm, >200 h durability), thyroid enzyme inhibitor design (Kd 0.63 µM), selective CO2 electroreduction (84% FECO), and Hg(II) solid-phase extraction. Unlike benzimidazole analogs, its thione tautomer enables superior metal coordination. Choose high-purity (≥98%) 2-Mercaptoimidazole for applications where performance at low concentration is critical.

Molecular Formula C3H4N2S
Molecular Weight 100.14 g/mol
CAS No. 872-35-5
Cat. No. B184291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoimidazole
CAS872-35-5
Synonyms2-mercaptoimidazole
2H-imidazole-2-thione
4-imidazoline-2-thione
imidazole-2-thiol
Molecular FormulaC3H4N2S
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=CNC(=S)N1
InChIInChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
InChIKeyOXFSTTJBVAAALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercaptoimidazole (CAS 872-35-5) Procurement Guide: Core Identity and Technical Baseline


2-Mercaptoimidazole (2MI, CAS 872-35-5) is a heterocyclic organosulfur compound with the molecular formula C3H4N2S, existing primarily as the 1,3-dihydroimidazole-2-thione tautomer [1]. It functions as a versatile ligand in coordination chemistry, forming stable complexes with transition and heavy metal ions via its sulfur and nitrogen donor atoms . Key physicochemical properties include a melting point of 228–231 °C, a predicted pKa of 11.40 ± 0.30, and solubility in methanol (50 mg/mL) .

2-Mercaptoimidazole Substitution Risk Analysis: Why Analogs Are Not Interchangeable


2-Mercaptoimidazole cannot be simply substituted by structurally similar analogs such as 2-mercaptobenzimidazole (2MBI), methimazole (1-methyl-2-mercaptoimidazole), or thiourea derivatives without significant performance penalties. Direct comparative studies reveal that even minor structural modifications—addition of a benzene ring, N-methylation, or substitution with electron-donating/withdrawing groups—produce substantial quantitative changes in corrosion inhibition efficiency, enzyme binding affinity, catalytic selectivity, and metal ion separation capacity [1][2]. The evidence below quantifies these performance gaps across multiple industrial and research applications.

2-Mercaptoimidazole Quantitative Evidence: Head-to-Head Comparator Performance Data


Corrosion Inhibition Efficiency in Acidic Media: 2-Mercaptoimidazole Outperforms Benzologs

In a direct head-to-head electrochemical comparison of four structurally related mercaptoazoles evaluated on pipeline steel in 1 M H2SO4, 2-mercaptoimidazole (2MI) achieved the highest corrosion inhibition efficiency (IE), exceeding that of 2-mercaptobenzimidazole (2MBI), 2-mercapto-5-methylbenzimidazole (2M5MBI), and 2-mercapto-5-nitrobenzimidazole (2M5NBI) [1]. The IE rank order was 2MI > 2MBI > 2M5MBI > 2M5NBI, demonstrating that the simpler imidazole framework with fewer π-electrons and smaller molecular size provides superior inhibition relative to its benzimidazole analogs [1].

Corrosion inhibition Pipeline steel Electrochemical impedance spectroscopy

Long-Term Corrosion Protection Durability Under Hydrodynamic Flow

Under hydrodynamic flow conditions (0–1000 rpm) in 3% NaCl at neutral pH, 2-mercaptoimidazole (2MI) demonstrated 90.7% inhibition efficiency at 5 ppm under static (0 rpm) conditions [1]. Time-dependent IE measurements over 1200 hours in 1 M H2SO4 showed that 2MI maintained >90% IE for the first 200 hours, followed by a gradual decrease to a steady ~70% IE thereafter, following the kinetic relationship %IE = 98.5 − 0.03t after 800 h [2]. The adsorption follows the Langmuir isotherm with ΔG°ads = −26.8 kJ mol−1, indicating spontaneous physisorption [2].

Corrosion inhibition Pipeline steel Durability

Lactoperoxidase Binding Affinity: Structural Basis for Anti-Thyroid Drug Design

2-Mercaptoimidazole (MZY) binds to bovine lactoperoxidase (LPO)—a structural and functional homolog of human thyroid peroxidase (TPO)—with a dissociation constant (Kd) of 0.63 µM and an IC50 of 17 µM [1]. The 2.30 Å crystal structure reveals that the sulfur atom of MZY coordinates to the heme iron at a distance of 2.58 Å in the substrate-binding site on the distal heme side, a binding mode shared with the clinically used antithyroid drug methimazole (1-methyl-2-mercaptoimidazole) [1].

Enzyme inhibition Lactoperoxidase Crystallography

CO2 Photoelectroreduction: Proton Relay Ligand Optimization for Enhanced CO Selectivity

In a systematic study of proton relay ligands functionalized onto Si/ZnO/Au photocathodes for CO2 reduction, 2-mercaptoimidazole (pKa = 8) was identified as the optimal ligand among a series with pKa ranging from ~3 to 10 [1]. It elevated CO Faradaic efficiency (FECO) by approximately 2-fold relative to the unfunctionalized control, achieving 84% FECO at 0 V (vs. RHE) with over 20 hours of operational stability [1]. The volcano-shaped dependence of CO selectivity on ligand pKa demonstrates that medium-pKa ligands optimally balance protonation and deprotonation kinetics of the *COO−/COOH intermediate [1].

CO2 reduction Electrocatalysis Proton relay

Selective Mercury(II) Separation: Superior Affinity Over Competing Metal Ions

Silica gel (surface area 365 m²/g, average pore diameter 60 Å) chemically modified with covalently attached 2-mercaptoimidazole exhibited the following metal ion affinity order in batch adsorption experiments from aqueous solution at pH 4–7: Hg(II) >> Cd(II) > Cu(II) ≈ Zn(II) ≈ Pb(II) > Mn(II) [1]. In column experiments with a mixture of Hg(II), Cd(II), Cu(II), Zn(II), Pb(II), and Mn(II), Hg(II) was the only ion whose adsorption and elution were unaffected by the presence of competing ions, demonstrating exceptional selectivity [1].

Metal ion separation Silica gel modification Environmental remediation

Enhancement of Active Oxygen Species Production by Metal-Dipeptide Complexes

In phosphate buffer solutions of carnosine and anserine dipeptides, the production of active oxygen species (measured by RNO bleaching) was enhanced 5–14-fold by 2-mercaptoimidazoles including 2-mercaptoimidazole (2MI), ergothioneine, carbimazole, and methimazole [1]. In contrast, the structurally simpler thiourea and dimethylthiourea produced only slight enhancement [1]. Activity was proportional to both dipeptide and mercaptoimidazole concentration and was increased by addition of copper or cobalt ions but not ferrous or ferric ions [1].

Reactive oxygen species Metal complexes Carnosine

2-Mercaptoimidazole Application Scenarios: Where Quantitative Differentiation Drives Selection


Industrial Cooling Water and Pipeline Corrosion Inhibition

2MI is the preferred corrosion inhibitor for mild steel and pipeline steel in acidic (H2SO4, HCl) and neutral (NaCl) aqueous environments where high efficiency at low concentration (90% IE at 10 ppm) and long-term durability (>90% IE for 200 h) are required [1]. Its superior performance relative to 2-mercaptobenzimidazole and 5-nitro-2-mercaptobenzimidazole, coupled with physisorption behavior (Langmuir isotherm, ΔG°ads = −26.8 kJ mol−1), makes it a cost-effective alternative to larger, more expensive benzimidazole-based inhibitors [2].

Anti-Thyroid Drug Discovery and Peroxidase Enzyme Mechanistic Studies

Researchers developing novel thyroid peroxidase (TPO) or lactoperoxidase (LPO) inhibitors should select 2MI as the core scaffold for structure-activity relationship (SAR) studies. Its sub-micromolar binding affinity (Kd = 0.63 µM) and high-resolution crystal structure (2.30 Å, sulfur–heme Fe distance 2.58 Å) provide a validated starting point for rational design of methimazole analogs or alternative antithyroid agents [3].

Photoelectrochemical CO2 Reduction Catalyst Development

2MI is the ligand of choice for surface functionalization of photocathodes (e.g., Si/ZnO/Au) aimed at selective CO production from CO2. Its pKa of 8 sits at the optimum of the volcano plot for CO Faradaic efficiency, delivering 84% FECO at 0 V vs. RHE with ~2-fold selectivity enhancement over unfunctionalized controls [4]. Researchers can achieve maximum CO selectivity without extensive ligand library screening.

Environmental Mercury(II) Monitoring and Wastewater Remediation

For solid-phase extraction (SPE) or sensor development targeting Hg(II) in complex aqueous matrices, 2MI-modified silica gel (functionalization degree 0.58 mmol/g) offers validated selectivity over Cd(II), Cu(II), Zn(II), Pb(II), and Mn(II) [5]. Column studies confirm that Hg(II) is uniquely retained and eluted without interference from competing ions, making it a robust material for environmental monitoring applications [5].

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